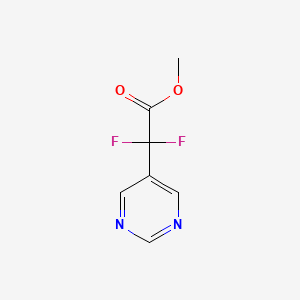

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate

Beschreibung

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol This compound features a pyrimidine ring substituted with a difluoromethyl group and a methyl ester group

Eigenschaften

IUPAC Name |

methyl 2,2-difluoro-2-pyrimidin-5-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-13-6(12)7(8,9)5-2-10-4-11-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMIIMRWDRSFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CN=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate typically involves the reaction of pyrimidine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the difluoromethyl group . The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Oxidation can yield difluoromethyl ketones or carboxylic acids.

Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a critical role in cancer cell proliferation.

Case Study:

A study demonstrated that pyrimidine derivatives could inhibit CDK9 with high selectivity, leading to apoptosis in chronic lymphocytic leukemia (CLL) cells. The structure of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate suggests it may possess similar activity due to its ability to interact with the ATP-binding site of CDKs .

Antiviral Properties

Fluorinated compounds have been recognized for their antiviral properties. Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate may serve as a precursor or intermediate in the synthesis of nucleoside analogs that target viral polymerases.

Case Study:

Research on difluorinated nucleosides indicates their effectiveness against various viruses by inhibiting RNA-dependent RNA polymerase, suggesting that derivatives like methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate could be explored for antiviral drug development .

Fluorinated Drug Development

The incorporation of fluorine atoms into drug molecules is known to enhance metabolic stability and bioavailability. Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate exemplifies this trend and is being evaluated for its potential in developing new therapeutics.

Data Table: Fluorinated Compounds in Drug Development

Wirkmechanismus

The mechanism of action of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrimidine ring can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound has a similar structure but with a fluorosulfonyl group instead of a pyrimidinyl group.

Methyl 2,2-difluoro-2-(trifluoromethyl)pyrimidin-5-yl)acetate: This derivative contains an additional trifluoromethyl group, which can alter its chemical and biological properties.

Uniqueness: Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is unique due to the presence of both the difluoromethyl and pyrimidinyl groups, which confer distinct chemical reactivity and potential biological activity

Biologische Aktivität

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate features a pyrimidine ring substituted with two fluorine atoms and an ester functional group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.

The biological activity of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the pyrimidine ring significantly influences the biological activity of these compounds. For example, the introduction of difluoromethyl groups has been shown to enhance binding affinity to target proteins while reducing off-target effects . A comparative analysis of related pyrimidine derivatives reveals that modifications at the C5 position can lead to varying degrees of potency against cancer cell lines.

Table 1: Comparative Biological Activity of Pyrimidine Derivatives

| Compound Name | IC50 (nM) | Target Kinase | Selectivity Ratio |

|---|---|---|---|

| Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate | TBD | CDK9 | TBD |

| Compound A | 12 | CDK9 | >10 |

| Compound B | 25 | CDK2 | <1 |

| Compound C | 8 | CDK4 | >5 |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate exhibits significant cytotoxicity against various cancer cell lines. For instance, it was observed that the compound induced apoptosis in human leukemia cells by inhibiting CDK9-mediated transcriptional activity, leading to downregulation of anti-apoptotic proteins such as Mcl-1 .

- Antimicrobial Properties : Recent investigations into related pyrimidine derivatives have shown promising antibacterial and antifungal activities. These studies utilized agar diffusion and broth dilution methods to assess efficacy against clinical strains, indicating that modifications similar to those in methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate could yield potent antimicrobial agents .

- Pharmacokinetics : The pharmacokinetic profile of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate has not been extensively characterized; however, analogs with similar structures have demonstrated favorable absorption and distribution characteristics in preclinical models. This suggests that further investigation into its pharmacokinetics could provide valuable insights for therapeutic applications .

Q & A

Q. What are the primary synthetic applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in organic chemistry?

This reagent is widely used for trifluoromethylation of alkyl halides and perfluoroalkylation of aryl iodides/bromides. It introduces fluorine-containing groups into organic frameworks, critical in medicinal chemistry and materials science. For example, it facilitates the synthesis of CDK9 inhibitors (e.g., substituted pyrimidines) and fluorinated cyclopropanes via cyclopropanation reactions .

Methodology :

- For trifluoromethylation: React with alkyl halides in the presence of CuI (10–50 mol%) and polar solvents like DMF at elevated temperatures (80–120°C). Monitor progress via TLC or LC-MS .

- For aryl perfluoroalkylation: Use catalytic CuI and DMPU (dimethylpropyleneurea) to enhance reaction efficiency .

Q. What are the recommended storage conditions and safety protocols for this reagent?

The compound is flammable (flash point 47°C) and corrosive (causes severe skin/eye damage).

- Storage : Keep in airtight containers at ambient temperature, away from oxidizers and bases .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water or reactive metals. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropanation using Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate with electron-deficient alkenes?

Cyclopropanation efficiency depends on alkene nucleophilicity. Electron-deficient alkenes (e.g., cinnamyl acetate) require higher temperatures (100–120°C) and inert atmospheres (N₂/Ar) to suppress decomposition. Use stoichiometric CuI (1.0–1.5 equiv) and stabilize intermediates with DMPU .

Case Study :

- Failure with electron-rich alkenes : Substrates like allyl acetate decompose under standard conditions. Substitute with alkenoates (e.g., ethyl acrylate derivatives) for improved stability .

Q. What analytical techniques are most effective for characterizing products derived from this reagent?

- NMR Spectroscopy : ¹⁹F NMR quantifies fluorinated groups (δ -60 to -80 ppm for CF₃). ¹H/¹³C NMR identifies structural changes in aromatic/alkyl regions .

- Mass Spectrometry (HRMS) : Confirm molecular weights of perfluoroalkylated products (e.g., [M+H⁺] ions for aryl derivatives) .

- X-ray Crystallography : Resolve stereochemistry in complex targets like CDK9 inhibitors .

Q. How does the choice of catalyst influence trifluoromethylation efficiency?

CuI is critical for radical-mediated pathways. At 20 mol%, it enables single-electron transfer (SET) to generate CF₃ radicals. Higher catalyst loading (50 mol%) may reduce side reactions in sterically hindered substrates. Alternatives like AgNO₃ show lower efficacy .

Mechanistic Insight :

- CuI activates the reagent via SO₂F group displacement , forming a copper-bound trifluoromethyl intermediate .

Data Contradictions and Resolution

Q. Why do some studies report inconsistent yields in trifluoromethylation reactions?

Discrepancies arise from substrate electronic effects and solvent purity . Aryl iodides with electron-withdrawing groups (e.g., NO₂) yield >80%, while electron-rich substrates (e.g., methoxy) require additives like DMPU to stabilize intermediates .

Troubleshooting :

- Pre-dry solvents (DMF over molecular sieves) to avoid hydrolysis of the reagent.

- Use fresh CuI to prevent catalyst deactivation .

Safety and Compliance

Q. How should waste containing Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate be managed?

Collect waste in designated corrosive waste containers and neutralize with aqueous bicarbonate before disposal. Collaborate with certified hazardous waste handlers to comply with UN2920 regulations (flammable corrosive liquids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.